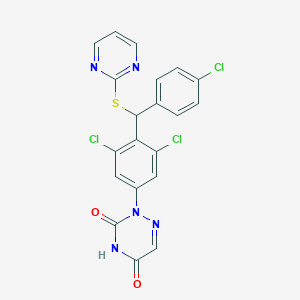![molecular formula C18H18N4O3 B1242344 N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)
N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-methoxy-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a member of methoxybenzenes.
Applications De Recherche Scientifique
Antimicrobial Activities
Research indicates that 1,2,4-triazole derivatives, such as N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine, demonstrate promising antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found them to possess good or moderate activities against microorganisms (Bektaş et al., 2007). Additionally, Rayes (2010) conducted a study describing the synthesis of triazole derivatives and their antimicrobial activity, supporting the potential of these compounds in antibacterial and antifungal applications (Rayes, 2010).
Synthesis and Characterization
The synthesis and characterization of these triazole derivatives have been a focus of several studies. Panchal and Patel (2011) detailed the synthesis process and characterization of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, shedding light on the chemical properties of similar compounds (Panchal & Patel, 2011).
Potential in Cancer Research
Compounds with a 1,2,4-triazole base have been explored for their anticancer properties. A study by Holla et al. (2003) synthesized a series of 3-substituted 4-[5-(4-methoxy-2-nitrophenyl)-2-furfurylidene] amino-5-mercapto-1,2,4-triazoles and screened them for anticancer activity against various cancer cell lines, indicating the relevance of these compounds in oncological research (Holla et al., 2003).
Coordination Chemistry and Materials Science
The use of 1,2,4-triazole derivatives in coordination chemistry and materials science has been highlighted. Drabent et al. (2003) synthesized CuI complexes with Schiff-base-containing triazole ligands, demonstrating the potential of these compounds in the development of new materials and coordination complexes (Drabent et al., 2003).
Biochemical Applications
These triazole derivatives also have potential in biochemical applications, as indicated by their interaction with amino acids and peptides, as described in studies exploring their synthesis and antimicrobial activity (Rayes, 2010).
Propriétés
Nom du produit |
N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine |
|---|---|
Formule moléculaire |
C18H18N4O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(E)-1-[3-methoxy-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C18H18N4O3/c1-23-18-11-15(12-21-22-13-19-20-14-22)7-8-17(18)25-10-9-24-16-5-3-2-4-6-16/h2-8,11-14H,9-10H2,1H3/b21-12+ |
Clé InChI |
WDILFMOJYFMFBR-CIAFOILYSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCCOC3=CC=CC=C3 |
SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCCOC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




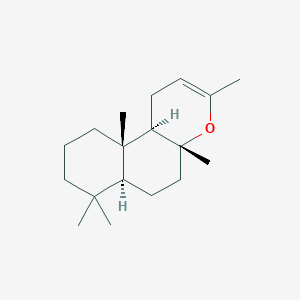
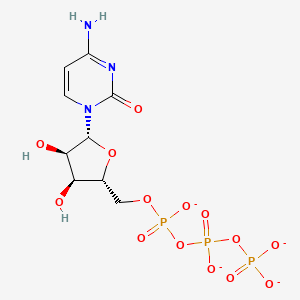
![N-(4-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B1242269.png)
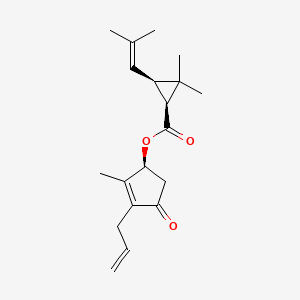


![[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242278.png)


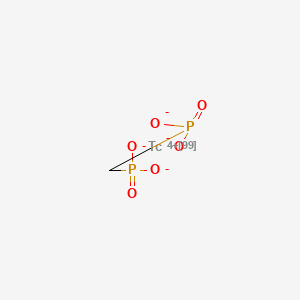
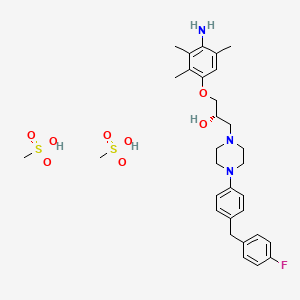
![1-(4-nitrophenyl)ethyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242286.png)
